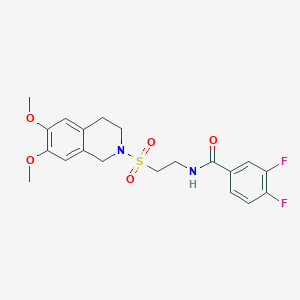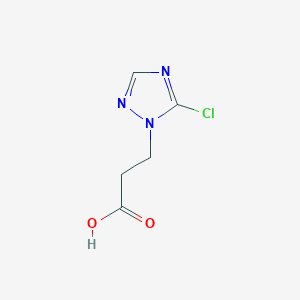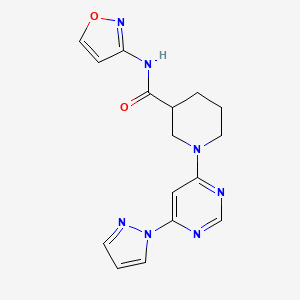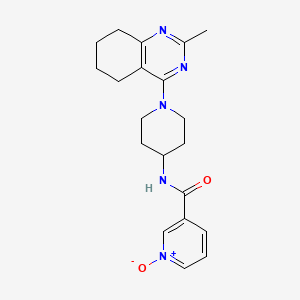![molecular formula C11H12N2OS2 B2938391 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-35-9](/img/structure/B2938391.png)
2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains ethylsulfanyl and methylsulfanyl groups attached to the aromatic ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, along with the ethylsulfanyl and methylsulfanyl groups, would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The oxadiazole ring, along with the ethylsulfanyl and methylsulfanyl groups, could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Corrosion Inhibition Properties
One study highlights the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid, showcasing their potential as protective agents against corrosion. These inhibitors exhibit mixed-type behavior, forming protective layers on the metal surface as evidenced by gravimetric, electrochemical, and SEM methods. The adsorption of these compounds on mild steel follows the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antibacterial Studies
Another area of research involves the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial activities. These studies reveal moderate to high activity against both gram-positive and gram-negative bacteria, demonstrating the potential of these compounds in developing new antibacterial agents. The structure-activity relationship of these compounds provides insights into their interaction with microbial cells and the potential mechanism of action (Khalid et al., 2016).
Antihypertensive Activity
Research on 3-arylsulfonylmethyl-1,2,4-oxadiazole derivatives has uncovered their potential antihypertensive activity. By synthesizing and evaluating various derivatives, one study identifies compounds with significant activity in lowering blood pressure in animal models, suggesting a novel class of antihypertensive agents (Santilli & Morris, 1979).
Anticancer and Cytotoxicity Studies
The synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been conducted, highlighting their potential as antibacterial agents and moderate inhibitors of specific enzymes. These compounds, especially with certain substitutions, exhibit remarkable activity against various bacterial strains and show promise in anticancer studies due to their moderate cytotoxicity and potential for inhibiting tumor growth (Siddiqui et al., 2014).
Enhancement of Plant Resistance
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These compounds not only effectively reduce the disease but also enhance plant resistance by stimulating the activity of superoxide dismutase (SOD) and peroxidase (POD) in rice, providing a dual approach of direct pathogen inhibition and host resistance enhancement (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-3-16-11-13-12-10(14-11)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSHUOWQMVXHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2938308.png)

![3-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2938318.png)
![5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline](/img/structure/B2938319.png)

![4-[4-[2-[2-Chloro-4-(trifluoromethyl)anilino]ethyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B2938322.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)
![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)
![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B2938327.png)



